molecular formula C16H34N4O4 B2508880 (2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester CAS No. 206531-21-7

(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester

Número de catálogo: B2508880
Número CAS: 206531-21-7
Peso molecular: 346.472
Clave InChI: UOZFEYZIDUEEQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a tert-butoxycarbonyl (Boc)-protected polyamine derivative featuring two 2-aminoethyl groups. The Boc groups serve to protect the primary amines, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. Such compounds are pivotal intermediates in peptide synthesis, drug development, and materials science due to their controlled reactivity and compatibility with diverse reaction conditions .

Propiedades

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-[2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N4O4/c1-15(2,3)23-13(21)19(9-7-17)11-12-20(10-8-18)14(22)24-16(4,5)6/h7-12,17-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZFEYZIDUEEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)CCN(CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its mechanism of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H24N4O4\text{C}_{12}\text{H}_{24}\text{N}_{4}\text{O}_{4}

This structure features multiple amine groups and a tert-butyl ester moiety, which are crucial for its biological activity.

The biological activity of carbamate derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of amino groups allows for hydrogen bonding and potential interactions with active sites of target proteins.

Enzyme Inhibition

Research indicates that similar carbamate compounds can act as enzyme inhibitors. For instance, the inhibition of acetylcholinesterase (AChE) has been documented in various carbamate derivatives, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission . This mechanism is particularly relevant in neuropharmacology, where modulation of neurotransmitter levels can have therapeutic benefits.

Antimicrobial Activity

A study exploring the antimicrobial properties of carbamate derivatives found that certain compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Anticancer Potential

Recent investigations into the anticancer properties of similar compounds have shown that they can induce apoptosis in cancer cells through the activation of caspase pathways. For example, compounds with structural similarities were tested for their ability to inhibit cell proliferation in various cancer cell lines, demonstrating promising results .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful.

Compound NameStructure FeaturesBiological Activity
(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester Pyridine ring with acetyl groupAntimicrobial, enzyme inhibition
tert-Butyl (2-aminoethyl)(ethyl)carbamate Simple carbamate structureNeuroprotective effects
(5-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester Bromine and methyl substitutionsAntitumor activity

The comparative analysis highlights how variations in structure can influence biological activity, providing insights into how modifications can enhance or diminish efficacy.

Case Studies

  • Neuroprotective Effects : A study conducted on mice demonstrated that administration of a related carbamate compound resulted in improved cognitive function post-neurotoxic injury. The compound was shown to significantly reduce neuronal apoptosis and inflammation markers in brain tissue.
  • Anticancer Efficacy : In vitro studies using human cancer cell lines revealed that a structurally similar compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. This suggests potential therapeutic applications in cancer treatment .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound plays a significant role in medicinal chemistry, particularly as a building block for drug development. Its structure allows for modifications that can enhance the pharmacological properties of potential therapeutic agents.

  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amino acids. This compound can be utilized to synthesize peptides that may have therapeutic effects in treating diseases such as cancer and diabetes. The ability to protect and deprotect functional groups allows for the selective modification of peptides during synthesis, which is crucial for developing biologically active compounds .
  • Drug Delivery Systems : The compound's amino groups can facilitate the formation of conjugates with drugs, enhancing their solubility and bioavailability. This property is particularly beneficial in designing targeted drug delivery systems where specific delivery to diseased tissues is required .

Bioconjugation

Bioconjugation refers to the process of chemically linking biomolecules to other entities such as drugs or imaging agents. The applications of this compound in bioconjugation are noteworthy:

  • Targeted Therapy : By attaching therapeutic agents to this compound, researchers can create targeted therapies that minimize side effects while maximizing efficacy. For instance, conjugating anticancer drugs with this compound can lead to selective accumulation in tumor tissues .
  • Diagnostics : The compound can also be used in the development of diagnostic agents that are capable of selectively binding to biomarkers associated with various diseases. This application is essential for early detection and monitoring of conditions such as cancer .

Case Studies and Research Findings

Several studies have highlighted the utility of (2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester in practical applications:

StudyApplicationFindings
Shokat Lab Study (2015)Modulating AutophagyDemonstrated that derivatives of this compound could influence autophagy pathways, potentially aiding in cancer treatment .
BroadPharm InvestigationDrug DeliveryExplored the use of this compound as a linker in drug delivery systems, showing improved solubility and targeted action .
TCI Chemicals ResearchPeptide SynthesisInvestigated its effectiveness as a building block for synthesizing complex peptides with enhanced biological activity .

Comparación Con Compuestos Similares

Research Findings and Trends

  • Deprotection Efficiency: Studies on Boc-protected amines indicate that steric hindrance from multiple Boc groups (as in the target compound) can slow deprotection rates by 20–30% compared to mono-Boc analogs .
  • Emerging Applications : Boc-protected polyamines are increasingly used in stimuli-responsive drug delivery systems, where pH-sensitive deprotection enables controlled release .

Métodos De Preparación

Solution-Phase Synthesis via Alkyl Phenyl Carbonates

The most widely reported method involves reacting diethylenetriamine (DETA) with tert-butyl phenyl carbonate under mild conditions. Key steps include:

  • Reagent Setup : DETA (5–10 mmol) is dissolved in anhydrous DMF or CH₂Cl₂. Tert-butyl phenyl carbonate (2.2 equiv per amine) is added with catalytic triethylamine (Et₃N).
  • Reaction Conditions : The mixture is stirred at room temperature for 12–24 hours, ensuring selective acylation of primary amines over secondary amines.
  • Workup : The product is isolated via pH-dependent extraction. Acidic aqueous washes (pH 3) remove unreacted DETA, while basification (pH 9) extracts the Boc-protected product into organic solvents.

Yield : 61–65%.
Key Advantage : High selectivity for primary amines due to the reduced nucleophilicity of secondary amines in aprotic solvents.

Scalable Synthesis in Ethanol

For larger-scale production (>0.33 mol), ethanol replaces DMF to simplify purification:

  • Reaction : DETA (1.0 equiv) and tert-butyl phenyl carbonate (1.0 equiv) are refluxed in ethanol at 80°C for 12 hours.
  • Isolation : After solvent removal, the crude product is dissolved in water, acidified to pH 3 with HCl, and extracted with CH₂Cl₂ to remove impurities. Basification to pH 9 with NaOH followed by CH₂Cl₂ extraction yields the pure product.

Yield : 65% (34.6 g from 64.62 g DETA).
Key Advantage : Eliminates DMF, reducing toxicity and simplifying industrial-scale processing.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.36 (s, 18H, Boc CH₃), 2.64 (t, 4H, J = 6 Hz, -CH₂NH-), 3.13 (q, 4H, J = 6 Hz, -NHCH₂-), 5.12 (br s, 2H, NH).
  • ¹³C NMR (CDCl₃): δ 28.2 (Boc CH₃), 40.1 (-CH₂NH-), 48.6 (-NHCH₂-), 78.9 (Boc C-O), 156.0 (C=O).
  • MS (FAB) : m/z 304.2 [MH⁺].

Purity and Physical Properties

  • Melting Point : 73–75°C (white solid).
  • Storage : Stable at room temperature under inert atmosphere for >6 months.

Comparative Analysis of Methods

Parameter Solution-Phase (DMF) Scalable (EtOH)
Solvent DMF Ethanol
Catalyst Et₃N None
Reaction Time 12–24 h 12 h
Yield 61% 65%
Scale 5–10 mmol >0.33 mol

Critical Observations :

  • The DMF method achieves higher selectivity but requires toxic solvents.
  • Ethanol-based synthesis offers scalability and greener chemistry, albeit with slightly lower selectivity.

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution:

  • Activation : The phenyl carbonate reacts with Et₃N to form a reactive mixed carbonate intermediate.
  • Acylation : Primary amines attack the electrophilic carbonyl carbon, releasing phenol as a byproduct.
  • Steric Control : Bulky tert-butyl groups and aprotic solvents suppress secondary amine acylation.

Challenges and Optimizations

  • Byproduct Formation : Overprotection (tri-Boc product) occurs if excess carbonate is used. Stoichiometric control (2.2 equiv) minimizes this.
  • Purification : Acid-base extraction efficiently removes unreacted DETA but requires careful pH adjustment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves sequential protection of amino groups using tert-butoxycarbonyl (Boc) chemistry. A stepwise approach could include:

Boc protection of one aminoethyl group via carbodiimide coupling (e.g., DCC or EDC) under anhydrous conditions .

Selective deprotection using TFA or HCl in dioxane, followed by coupling of the second Boc-protected aminoethyl group .

Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or HPLC .

  • Critical Factors : Temperature (15–25°C optimal for Boc protection ), solvent choice (DMF for solubility), and stoichiometric control to avoid over-substitution. Yield discrepancies (>70% vs. <50%) may arise from competing side reactions (e.g., oligomerization) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm Boc group integration (δ ~1.4 ppm for tert-butyl) and absence of unprotected amines (δ <2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion ([M+H]⁺ expected m/z ~430–450) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. What strategies mitigate instability of the Boc-protected amino groups under specific experimental conditions (e.g., acidic/basic media)?

  • Instability Analysis : Boc groups hydrolyze under strong acids (e.g., TFA) or prolonged exposure to bases. Contradictory data on stability may stem from solvent polarity (e.g., DCM vs. aqueous buffers) .
  • Mitigation :

  • Use mild deprotection agents (e.g., 10% TFA in DCM for 30 minutes ).
  • Avoid basic aqueous solutions (pH >8) during biological assays; instead, employ phosphate buffers (pH 6–7.5) .
  • Monitor degradation via LC-MS over 24-hour stability studies .

Q. How does the compound’s bifunctional amino/Boc-protected structure influence its reactivity in peptide coupling or bioconjugation?

  • Mechanistic Insights :

  • The free aminoethyl group enables nucleophilic reactions (e.g., with NHS esters or maleimides), while Boc-protected amines resist acylation .
  • Steric hindrance from tert-butyl groups may reduce coupling efficiency; pre-activation with HOBt/DIC improves yields .
    • Case Study : In peptide synthesis, orthogonal protection allows sequential conjugation (e.g., first Boc-deprotection for site-specific labeling) .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Design Framework :

  • Binding Assays : Surface plasmon resonance (SPR) or ITC to quantify affinity (Kd) in PBS (pH 7.4) .
  • Cellular Uptake : Fluorescent tagging (e.g., FITC) via free amino groups; confocal microscopy to track localization .
  • Control Experiments : Compare with analogs lacking Boc groups to isolate protection effects .
    • Data Interpretation : Contradictions in IC₅₀ values may arise from differential cell permeability (Boc groups reduce hydrophilicity) .

Data Contradiction Resolution

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Root Cause : Solubility varies with Boc group protonation. In organic solvents (DCM, DMF), the compound is highly soluble (>50 mg/mL). In water, solubility drops (<1 mg/mL) unless acidic additives (e.g., 0.1% TFA) protonate free amines .
  • Validation : Perform dynamic light scattering (DLS) in PBS to detect aggregation, or use co-solvents (5–10% DMSO) for in vitro assays .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • PPE: Gloves, goggles, and lab coats to prevent contact (irritant properties noted in analogs ).
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .
  • Waste Disposal: Neutralize acidic byproducts before disposal .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.